dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
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Overview
Description
dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a chemical compound with the molecular formula C22H25N5O7 and a molecular weight of 471.46. It is primarily used in research settings, particularly in the fields of neurology and proteomics .
Preparation Methods
The synthesis of dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate typically involves the esterification of benzoic acid derivatives. One common synthetic route starts with benzoic acid, 4-(3,3-dibromo-4-oxobutyl)-, methyl ester. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity . Industrial production methods are not widely documented, suggesting that this compound is primarily synthesized for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a reference material for analytical studies and chemical synthesis.
Biology: The compound is used in studies related to neurotransmission and protein kinase activity.
Medicine: Research involving this compound often focuses on its potential therapeutic effects and mechanisms of action.
Industry: While not widely used in industrial applications, it is valuable for quality control and standardization in research settings
Mechanism of Action
dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a metabolite of pemetrexed, a drug that inhibits the enzyme thymidylate synthase. This enzyme catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate, an essential precursor in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA synthesis, which can lead to cell death.
Comparison with Similar Compounds
dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is unique due to its specific molecular structure and its role as a metabolite of pemetrexed. Similar compounds include:
Pemetrexed: The parent compound, used as an anti-cancer drug.
Methotrexate: Another thymidylate synthase inhibitor used in cancer therapy.
Raltitrexed: A similar compound with a different molecular structure but similar mechanism of action.
Properties
IUPAC Name |
dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O7/c1-33-15(28)10-9-14(21(32)34-2)24-18(29)12-6-3-11(4-7-12)5-8-13-16-17(25-19(13)30)26-22(23)27-20(16)31/h3-4,6-7,13-14H,5,8-10H2,1-2H3,(H,24,29)(H4,23,25,26,27,30,31)/t13?,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUJMAOFTOAHOI-KZUDCZAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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